molecular formula C19H21NO2S B15169058 Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- CAS No. 916976-31-3

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-

Cat. No.: B15169058
CAS No.: 916976-31-3
M. Wt: 327.4 g/mol
InChI Key: ISSUWPWCKAHCNI-UHFFFAOYSA-N
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Description

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a diphenylmethylene group at the 4-position and a methylsulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Diphenylmethylene Group: The diphenylmethylene group can be introduced via a condensation reaction between the piperidine ring and benzophenone derivatives in the presence of a strong base like sodium hydride.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the diphenylmethylene group to a diphenylmethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, triethylamine, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diphenylmethyl derivatives.

    Substitution: Amino or thiol-substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-
  • Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-
  • Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-

Uniqueness

Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

916976-31-3

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-benzhydrylidene-1-methylsulfonylpiperidine

InChI

InChI=1S/C19H21NO2S/c1-23(21,22)20-14-12-18(13-15-20)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

ISSUWPWCKAHCNI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

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